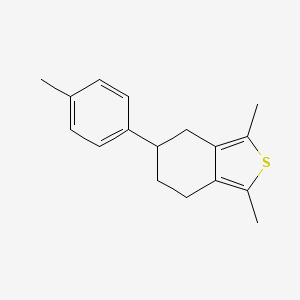
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of methyl groups and a tetrahydro structure, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and purification techniques are crucial in achieving high-quality products.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted benzothiophenes.
科学的研究の応用
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-5-phenyl-4,5,6,7-tetrahydro-2-benzothiophene
- 1,3-Dimethyl-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene
- 1,3-Dimethyl-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene
Uniqueness
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene is unique due to its specific substitution pattern and tetrahydro structure. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
137601-58-2 |
|---|---|
分子式 |
C17H20S |
分子量 |
256.4 g/mol |
IUPAC名 |
1,3-dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene |
InChI |
InChI=1S/C17H20S/c1-11-4-6-14(7-5-11)15-8-9-16-12(2)18-13(3)17(16)10-15/h4-7,15H,8-10H2,1-3H3 |
InChIキー |
CLRQDNXWEZORJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CCC3=C(SC(=C3C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


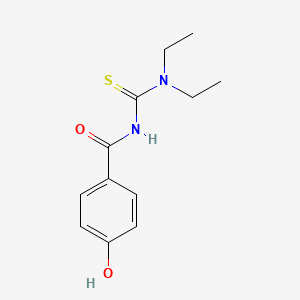
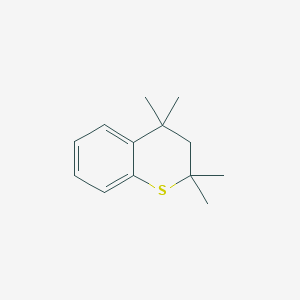
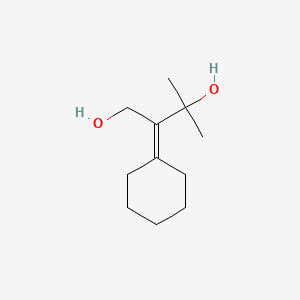

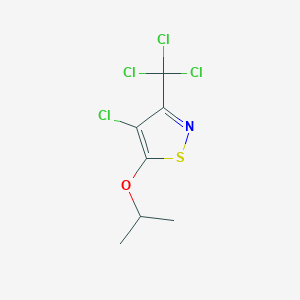
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
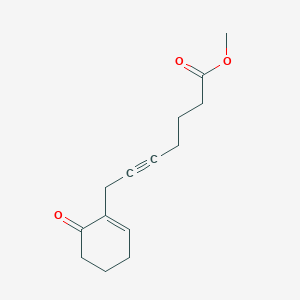
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
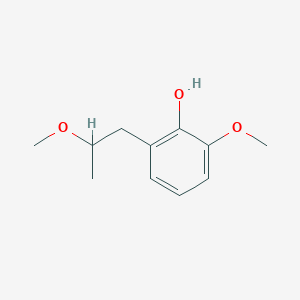
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
